1,2,4-Trifluoro-5-iodo-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Trifluoro-5-iodo-3-methoxybenzene is an organic compound with the molecular formula C7H4F3IO It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms, one by an iodine atom, and one by a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Trifluoro-5-iodo-3-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 1,2,4-trifluoro-3-methoxybenzene using iodine and a suitable oxidizing agent, such as hydrogen peroxide or nitric acid, under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trifluoro-5-iodo-3-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the iodine atom can be reduced to form the corresponding hydrocarbon.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted benzene derivatives.
Oxidation: Formation of aldehydes, acids, or ketones.
Reduction: Formation of hydrocarbons or alcohols.
Coupling: Formation of biaryl compounds or other complex organic molecules.
Scientific Research Applications
1,2,4-Trifluoro-5-iodo-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 1,2,4-trifluoro-5-iodo-3-methoxybenzene depends on its specific application. In chemical reactions, it acts as an electrophile or nucleophile, depending on the reaction conditions. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrafluoro-3-iodo-6-methoxybenzene: Similar structure but with an additional fluorine atom.
1,2,4-Trifluoro-3-methoxybenzene: Lacks the iodine atom.
1-Iodo-3,5-bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups instead of fluorine atoms and a methoxy group.
Uniqueness
1,2,4-Trifluoro-5-iodo-3-methoxybenzene is unique due to the combination of fluorine, iodine, and methoxy substituents on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry .
Properties
CAS No. |
13332-13-3 |
---|---|
Molecular Formula |
C7H4F3IO |
Molecular Weight |
288.01 g/mol |
IUPAC Name |
1,2,4-trifluoro-5-iodo-3-methoxybenzene |
InChI |
InChI=1S/C7H4F3IO/c1-12-7-5(9)3(8)2-4(11)6(7)10/h2H,1H3 |
InChI Key |
RUMSSKLEHUCLHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1F)I)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.